1-Chloro-2,3-difluoro-4-nitrobenzene
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Overview
Description
1-Chloro-2,3-difluoro-4-nitrobenzene is a chemical compound with multiple functional groups, including chloro, fluoro, and nitro groups. This structure makes it a valuable intermediate for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Synthesis Analysis
The synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene and related derivatives involves multiple steps, including nitration, chlorination, and fluorination reactions. Studies have explored various methodologies to optimize these reactions, emphasizing the efficient introduction of fluorine-containing, electron-withdrawing substituents and the activation of the halogen substituent towards nucleophilic attack (Sipyagin et al., 2004).
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,3-difluoro-4-nitrobenzene is characterized by the presence of halogen bonds and aromatic π–π stacking interactions. These features contribute to its reactivity and potential applications in organic synthesis (Mossakowska & Wójcik, 2007).
Scientific Research Applications
1. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.
- Results or Outcomes: The results vary depending on the specific derivative and its use. For example, one compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
2. Use of 3,4-Difluoronitrobenzene in the Preparation of Xanthones and Acridones
- Application Summary: 3,4-Difluoronitrobenzene has been used in the preparation of xanthones and acridones . These are classes of organic compounds that have various applications in fields like medicine and materials science.
- Results or Outcomes: The results would be the successful synthesis of xanthones and acridones . The yield and purity of the synthesized compounds would depend on the specific synthesis route and conditions.
3. Use of 2-Chloro-1,3-difluoro-4-nitrobenzene
- Application Summary: This compound is used in various chemical reactions and syntheses. It’s often used as a building block in the synthesis of more complex molecules .
- Results or Outcomes: The results would be the successful synthesis of the target compound .
4. Use of 3,4-Difluoronitrobenzene in the Synthesis of Xanthones and Acridones
- Application Summary: 3,4-Difluoronitrobenzene has been used in the preparation of xanthones and acridones . These are classes of organic compounds that have various applications in fields like medicine and materials science.
- Results or Outcomes: The results would be the successful synthesis of xanthones and acridones .
5. Use of 2,4-Difluoronitrobenzene in the Synthesis of Various Compounds
- Application Summary: 2,4-Difluoronitrobenzene has been used in the synthesis of various compounds .
- Results or Outcomes: The results would be the successful synthesis of the target compounds .
6. Use of 1-Chloro-2-nitrobenzene in the Synthesis of 1-Hydroxybenzotriazole Derivatives
- Application Summary: 1-Chloro-2-nitrobenzene has been used in the synthesis of 1-hydroxybenzotriazole derivatives .
- Results or Outcomes: The results would be the successful synthesis of 1-hydroxybenzotriazole derivatives .
7. Use of 2-Chloro-1,3-difluoro-4-nitrobenzene
- Application Summary: This compound is used in various chemical reactions and syntheses. It’s often used as a building block in the synthesis of more complex molecules .
- Results or Outcomes: The results would be the successful synthesis of the target compound .
8. Use of 2,4-Difluoronitrobenzene
Safety And Hazards
properties
IUPAC Name |
1-chloro-2,3-difluoro-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRRFRIDGZHSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431545 |
Source
|
Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-difluoro-4-nitrobenzene | |
CAS RN |
169468-80-8 |
Source
|
Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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